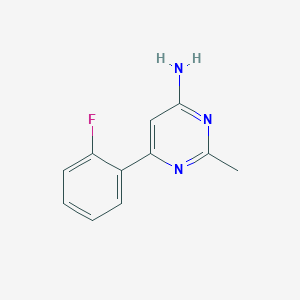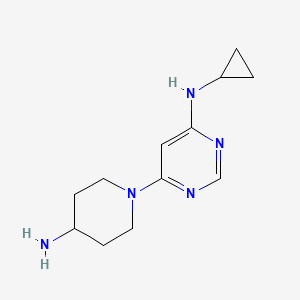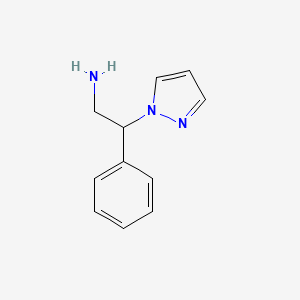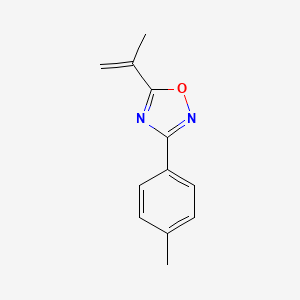
5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of 5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole would be characterized by the presence of the oxadiazole ring, along with a propenyl (Prop-1-en-2-yl) group and a p-tolyl group .Chemical Reactions Analysis
The chemical reactions of oxadiazoles can be quite diverse, depending on the substituents present on the ring. They can undergo reactions typical of aromatic compounds, such as electrophilic substitution .Applications De Recherche Scientifique
Corrosion Inhibition
1,3,4-Oxadiazole derivatives demonstrate significant corrosion inhibition properties for metals in acidic environments. Their effectiveness is attributed to the formation of a protective layer on the metal surface, which is supported by gravimetric, electrochemical, and SEM analyses. These inhibitors exhibit mixed type behavior, with adsorption characteristics following Langmuir's adsorption isotherm, suggesting a combined physisorption and chemisorption mechanism (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antifungal Activities
Several 1,2,4-oxadiazole derivatives have been synthesized and shown to possess strong antimicrobial and antifungal activities. These activities were attributed to the presence of piperidine or pyrrolidine rings within the oxadiazole structure, indicating a potential for developing new antimicrobial agents from this class of compounds (Krolenko, Vlasov, & Zhuravel, 2016).
Antipropulsive and Analgesic Effects
Compounds containing the 1,3,4-oxadiazole motif have been evaluated for their potential as antidiarrheal agents. Modifications leading to the inclusion of a 2-methyl-1,3,4-oxadiazol-5-yl function resulted in derivatives that were equipotent to standard antidiarrheal drugs, with a low order of analgesic activity. This suggests that the 1,3,4-oxadiazole ring structure plays a significant role in mediating these pharmacological effects (Adelstein, Yen, Dajani, & Bianchi, 1976).
Anticancer Potential
A novel apoptosis inducer with a core 1,2,4-oxadiazole structure has been identified, exhibiting good activity against several cancer cell lines. The mechanism involves cell cycle arrest followed by apoptosis induction, highlighting the therapeutic potential of 1,2,4-oxadiazole derivatives in cancer treatment (Zhang et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methylphenyl)-5-prop-1-en-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8(2)12-13-11(14-15-12)10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLQLXMFQOXEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674521 | |
| Record name | 3-(4-Methylphenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Prop-1-en-2-yl)-3-(p-tolyl)-1,2,4-oxadiazole | |
CAS RN |
1033201-98-7 | |
| Record name | 3-(4-Methylphenyl)-5-(prop-1-en-2-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



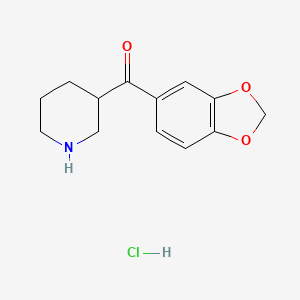
![tert-Butyl 3-[(benzylamino)methyl]-3-(hydroxymethyl)-1-piperidinecarboxylate](/img/structure/B1487444.png)

![(1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1487450.png)
![4-[7,9-Dimethoxy-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-5-yl]-1-butanol](/img/structure/B1487452.png)
![7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487453.png)
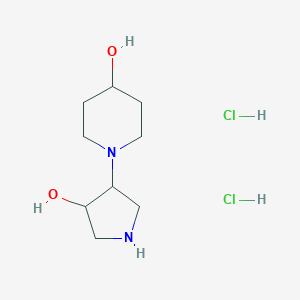
![Hexahydropyrrolo[3,4-c]pyrrol-3(1H)-ylmethanol dihydrochloride](/img/structure/B1487455.png)
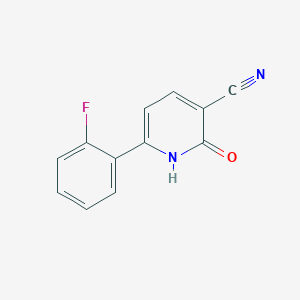
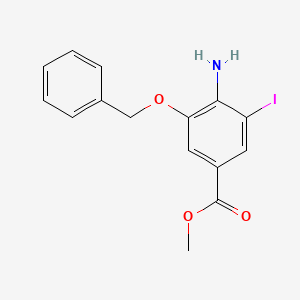
![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1487460.png)
